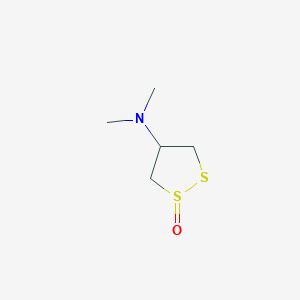
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide
Übersicht
Wissenschaftliche Forschungsanwendungen
Oxidation Processes
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide plays a significant role in oxidation processes. For instance, Glass and Liu (1994) demonstrated the oxidation of 1,2-dithiolan-3-ones with dimethyldioxirane, leading to the production of 1,2-dithiolan-3-one 1-oxides in high yield and with notable diastereoselectivities (Glass & Liu, 1994).
Chemical Synthesis and Reactions
The compound is involved in various chemical syntheses and reactions. For example, Taguchi et al. (1988) studied the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to the formation of 1,3-dithiolane-2-thiones (Taguchi et al., 1988). Similarly, Taguchi et al. (1987) explored the synthesis of 1,3-dithiolane-2-thione derivatives using similar methodologies (Taguchi et al., 1987).
Biological Chemistry Relevance
Kim, Dannaldson, and Gates (1996) researched the reaction of 3H-1,2-benzodithiol-3-one 1-oxide with primary amines or anilines, relevant to the biological chemistry of 1,2-dithiolan-3-one 1-oxides (Kim, Dannaldson, & Gates, 1996).
Singlet Oxygen Formation
Adam et al. (1995) discovered that the deoxygenation of heteroarene N-oxides by dimethyldioxirane leads to the formation of singlet oxygen, suggesting a polar mechanism (Adam et al., 1995).
Electrophilic Reagents
The compound has been used as an electrophilic reagent. Hiratani, Nakai, and Okawara (1973) studied its reactions with aromatic amines, finding it to serve as an electrophilic 1,3-dithiolanylating agent (Hiratani, Nakai, & Okawara, 1973).
Kinetically Stabilized Complexes
Galán, Gil-Ramírez, and Ballester (2013) described the kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide when encapsulated in molecular containers, emphasizing the importance of the compound in understanding stabilization processes (Galán, Gil-Ramírez, & Ballester, 2013).
Physicochemical Properties
Caron et al. (1999) investigated the basicity and lipophilicity of N,N-dimethyl-phenylalkylamine oxides, providing insights into the physicochemical properties of related compounds (Caron et al., 1999).
Nanocomposite Studies
Jayabharathi et al. (2015) synthesized N,N-Dimethyl-4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-1-amine and studied its binding with magnetic nanoparticles, revealing the potential of such compounds in nanotechnology (Jayabharathi et al., 2015).
Novel Compound Synthesis
Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane compound, showcasing the versatility of such compounds in chemical synthesis (Zhai Zhi-we, 2014).
Polymerization Studies
Tazaki and Yamada (1996) researched the reaction of polymerization-resistant 1,2-dithiolanes with sulfoxonium ylides, offering new methods for 1,3-dithiane synthesis (Tazaki & Yamada, 1996).
Alkylation and Thiol Derivative Synthesis
Fuchs, Edgar, Elsegood, and Weaver (2013) conducted studies on the double alkylation of 2,2-disubstituted-1,3-dithiacycloalkane-S-oxides, facilitating the synthesis of tertiary thiol derivatives (Fuchs, Edgar, Elsegood, & Weaver, 2013).
Amine-Oxide Radical Studies
Ozinskas and Bobst (1980) converted amine-oxide radicals to N-hydroxy-amines, contributing to the understanding of radical chemistry (Ozinskas & Bobst, 1980).
Metal Complexes and Photooxidation
Weigand et al. (1994) examined the photooxidation of 4-phenyl-1,2-dithiolane, indicating the compound's relevance in metal complexes and oxidation studies (Weigand et al., 1994).
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-oxodithiolan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS2/c1-6(2)5-3-8-9(7)4-5/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKTMWGTJCBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSS(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275052 | |
| Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide | |
CAS RN |
26366-77-8 | |
| Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3050416.png)
![12H-Benzo[b]phenothiazine](/img/structure/B3050418.png)







